3-Bromo-8-chloro-4-hydroxy-2-methylquinoline 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 1333252-07-5
VCID: VC11787117
InChI: InChI=1S/C10H7BrClNO/c1-5-8(11)10(14)6-3-2-4-7(12)9(6)13-5/h2-4H,1H3,(H,13,14)
SMILES: CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline

CAS No.: 1333252-07-5

Cat. No.: VC11787117

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.52 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline - 1333252-07-5

Specification

CAS No. 1333252-07-5
Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
IUPAC Name 3-bromo-8-chloro-2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H7BrClNO/c1-5-8(11)10(14)6-3-2-4-7(12)9(6)13-5/h2-4H,1H3,(H,13,14)
Standard InChI Key RFWJLKPRVBRLQM-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br
Canonical SMILES CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, 3-bromo-8-chloro-2-methyl-1H-quinolin-4-one, reflects its substitution pattern (Fig. 1). Key features include:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Bromine at position 3

    • Chlorine at position 8

    • Hydroxy group at position 4 (tautomerizing to a ketone in the 4-one form)

    • Methyl group at position 2.

The presence of electron-withdrawing halogens (Br, Cl) and the hydroxy group influences its electronic distribution, potentially enhancing reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline

PropertyValueSource
Molecular FormulaC10H7BrClNO\text{C}_{10}\text{H}_{7}\text{BrClNO}
Molecular Weight272.52 g/mol
SMILESCC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br
InChI KeyRFWJLKPRVBRLQM-UHFFFAOYSA-N

Synthesis and Preparation

Hypothetical Synthetic Routes

While no explicit synthesis protocols for this compound are documented, analogous brominated quinolines provide guidance. A plausible multi-step approach could involve:

  • Quinoline backbone formation: Starting from aniline derivatives via the Skraup or Doebner-Miller reaction to construct the quinoline core.

  • Halogenation: Sequential electrophilic substitution for chlorine and bromine introduction. For example:

    • Chlorination at position 8 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 .

    • Bromination at position 3 via radical-initiated reactions, as demonstrated in US Patent 4,845,226 . This patent describes brominating 8-methylquinoline derivatives in dichlorobenzene/water mixtures with bromine under UV light, achieving yields up to 80% .

  • Hydroxylation: Oxidation of a methyl group at position 4 to a ketone, followed by tautomerization to the 4-hydroxy form.

Table 2: Comparison of Bromination Conditions for Analogous Quinolines

ParameterExample from Patent Potential Adaptation for Target Compound
Solvent1,2-Dichlorobenzene1,2-Dichlorobenzene or nitrobenzene
Brominating AgentBromine (Br2\text{Br}_2)Br2\text{Br}_2 or NBS\text{NBS}
Catalyst/InitiationUV light (150 W Hg lamp)UV light or AIBN
Temperature15°C0–20°C
Yield80%Estimated 70–85%

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility is likely low in water due to its hydrophobic quinoline core and halogen substituents. Predominant solubility in organic solvents (e.g., dichloromethane, THF) is expected. Calculated logP values (using software like MarvinSketch) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Thermal Stability

Analogous brominated quinolines exhibit boiling points exceeding 300°C , implying high thermal stability. Differential scanning calorimetry (DSC) data would be required to confirm melting/decomposition points.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Prioritizing assays against drug-resistant pathogens and cancer cell lines.

  • Structure-Activity Relationships (SAR): Systematically varying substituents to identify pharmacophores responsible for activity.

  • Formulation Studies: Exploring nanoencapsulation to enhance bioavailability.

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